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Compound of Interest

Compound Name: Garvagliptin

Cat. No.: B607602

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a
Novel DPP-4 Inhibitor

Abstract

Garvagliptin is an investigational small molecule drug identified as a potent and selective
dipeptidyl peptidase-4 (DPP-4) inhibitor, placing it in the gliptin class of oral hypoglycemic
agents for the potential treatment of type 2 diabetes mellitus. This technical guide provides a
comprehensive overview of the available information on Garvagliptin's chemical structure,
physicochemical and pharmacological properties, and its mechanism of action. Detailed
experimental protocols for assays relevant to the characterization of DPP-4 inhibitors are also
presented, alongside a visual representation of its signaling pathway. This document is
intended to serve as a valuable resource for researchers, scientists, and professionals involved
in the field of diabetes drug discovery and development.

Chemical Structure and Identifiers

Garvagliptin is a small molecule with a complex heterocyclic structure. Its fundamental
chemical information is crucial for understanding its interactions with the biological target and
for the development of analytical methods.

Chemical Structure:
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While a 2D chemical structure image is not available, the structure can be inferred from its

SMILES and InChl identifiers.

Table 1: Chemical Identifiers for Garvagliptin

Identifier Value
CS(=0)(=0)N1CC2=C(CN(C2)[C@H]2CO--

IUPAC Name INVALID-LINK--
C2">C@@HC2=C(F)C=CC(F)=C2)C1

CAS Number 1601479-87-1[1]

Molecular Formula

C18H23F2N303S[1]

CS(=0)(=0)N1CC2=C(CN(C2)[C@H]2CO--

SMILES INVALID-LINK--

C2">C@@HC2=C(F)C=CC(F)=C2)C1[1]
InChl Key ZVAQVUNYXJIVNSW-FHLIZLRMSA-N[1]
Synonyms ZYDPLAL FREE BASE[1]

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of a drug candidate are critical

determinants of its clinical potential, influencing its absorption, distribution, metabolism,

excretion (ADME), and its therapeutic effect.

Physicochemical Properties

Quantitative data on the physicochemical properties of Garvagliptin are not yet publicly

available. However, based on its classification as a small molecule drug, Table 2 outlines the

key parameters that are essential for its characterization.[1]

Table 2: Key Physicochemical Properties of Garvagliptin
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Property Value

Molecular Weight (Average) 399.46 g/mol [1]
Molecular Weight (Monoisotopic) 399.142819113 Da[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available

Pharmacological Properties

As a dipeptidyl peptidase-4 (DPP-4) inhibitor, Garvagliptin's primary pharmacological effect is

the modulation of the incretin system.

Table 3: Pharmacological Profile of Garvagliptin
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Property Description

Antidiabetic agent, Dipeptidyl Peptidase-4

Therapeutic Class .
(DPP-4) Inhibitor[1]

Garvagliptin selectively inhibits the DPP-4
enzyme, which is responsible for the rapid
degradation of incretin hormones such as
) ) glucagon-like peptide-1 (GLP-1) and glucose-
Mechanism of Action o _ _

dependent insulinotropic polypeptide (GIP). By
preventing their breakdown, Garvagliptin
increases the circulating levels of active

incretins.

The elevated levels of active GLP-1 and GIP

enhance glucose-dependent insulin secretion
Pharmacodynamics from pancreatic -cells and suppress glucagon

secretion from pancreatic a-cells. This dual

action leads to improved glycemic control.

Specific ADME (Absorption, Distribution,
Metabolism, Excretion) data for Garvagliptin is
not available. However, like other gliptins, it is
o expected to be orally bioavailable. The
Pharmacokinetics (ADME) o i
pharmacokinetic profiles of other DPP-4
inhibitors vary, with some being primarily
cleared renally and others undergoing hepatic

metabolism.[2][3]

Mechanism of Action: Signaling Pathway

The mechanism of action of Garvagliptin, as a DPP-4 inhibitor, is centered on the potentiation
of the incretin signaling pathway. The following diagram illustrates this process.
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Caption: Mechanism of action of Garvagliptin as a DPP-4 inhibitor.

Experimental Protocols

Detailed experimental protocols for Garvagliptin are not publicly available. However, standard
methodologies used for the characterization of DPP-4 inhibitors can be adapted.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the inhibitory
activity of a compound against DPP-4.
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Obijective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against human recombinant DPP-4.

Materials:

Human recombinant DPP-4 enzyme
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

Assay Buffer: Tris-HCI buffer (e.g., 100 mM, pH 7.5) containing a protein carrier like BSA
(e.g., 0.1 mg/mL)

Test compound (e.g., Garvagliptin) dissolved in a suitable solvent (e.g., DMSO)
Positive control inhibitor (e.g., Sitagliptin)
96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare a serial dilution of the test compound and the positive control in the assay buffer.
In a 96-well black microplate, add the following to triplicate wells:

o Blank wells: Assay buffer only.

o Control wells (100% activity): Assay buffer and DPP-4 enzyme.

o Test wells: Diluted test compound and DPP-4 enzyme.

o Positive control wells: Diluted positive control and DPP-4 enzyme.

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
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» Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission
wavelength of ~460 nm.

o Calculate the percentage of inhibition for each concentration of the test compound relative to
the control wells.

» Plot the percentage of inhibition against the logarithm of the compound concentration and
determine the IC50 value using a suitable software.

Analytical Method for Quantification in Biological Fluids

This section outlines a general workflow for developing a Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS) method for the quantification of a DPP-4 inhibitor in plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the
determination of the concentration of a test compound in plasma samples.

Workflow Diagram:
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Caption: General workflow for LC-MS/MS bioanalytical method development.

Key Steps:

e Sample Preparation:

o Spike plasma samples with known concentrations of the analyte and an internal standard.

o Extract the analyte from the plasma matrix using techniques like protein precipitation,
liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering
substances.
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o Chromatographic Separation:

o Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UPLC) method to separate the analyte from other components.

o Optimize parameters such as the analytical column, mobile phase composition (including
organic solvent, aqueous buffer, and additives), and flow rate.

e Mass Spectrometric Detection:

o Utilize a tandem mass spectrometer with an appropriate ionization source (e.g.,
electrospray ionization - ESI).

o Optimize the mass spectrometer parameters, including the precursor and product ion
transitions for the analyte and internal standard in Multiple Reaction Monitoring (MRM)
mode for high selectivity and sensitivity.

e Method Validation:

o Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters
such as linearity, accuracy, precision, selectivity, stability, and matrix effect.

Conclusion

Garvagliptin is an emerging dipeptidyl peptidase-4 inhibitor with the potential to contribute to
the therapeutic landscape of type 2 diabetes. This technical guide has consolidated the
currently available chemical and pharmacological information for Garvagliptin. While specific
quantitative data for many of its properties are yet to be published, the provided information on
its chemical identity, mechanism of action, and representative experimental protocols offers a
solid foundation for researchers and drug development professionals. As further research on
Garvagliptin becomes available, a more complete understanding of its profile will emerge,
paving the way for its potential clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607602#garvagliptin-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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